molecular formula C18H24N2 B12739207 N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine CAS No. 102586-23-2

N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine

Cat. No.: B12739207
CAS No.: 102586-23-2
M. Wt: 268.4 g/mol
InChI Key: ZMQUBIRTSLCLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine is a chemical compound with a complex structure that includes a benzyl group, a dimethylamino group, and a phenethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine typically involves multiple steps, including the protection of functional groups, formation of intermediates, and final deprotection. One common method involves the use of protecting groups for amines, such as carbamates, which can be installed and removed under relatively mild conditions . The synthesis may also involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for forming amide bonds .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine involves its interaction with molecular targets and pathways within biological systems. This compound may act as an agonist or antagonist at specific receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Benzyl-beta-(dimethylamino)-alpha-methylphenethylamine include:

    Phenethylamine derivatives: Compounds with a similar phenethylamine backbone but different substituents.

    Benzylamine derivatives: Compounds with a benzyl group attached to an amine.

    Dimethylamino compounds: Compounds containing a dimethylamino group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

102586-23-2

Molecular Formula

C18H24N2

Molecular Weight

268.4 g/mol

IUPAC Name

2-N-benzyl-1-N,1-N-dimethyl-1-phenylpropane-1,2-diamine

InChI

InChI=1S/C18H24N2/c1-15(19-14-16-10-6-4-7-11-16)18(20(2)3)17-12-8-5-9-13-17/h4-13,15,18-19H,14H2,1-3H3

InChI Key

ZMQUBIRTSLCLRD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)N(C)C)NCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.